

Indolcarboxamides: A Technical Guide to Their Antitubercular Properties

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Compound of Interest

Compound Name: **NITD-304**
Cat. No.: **B609586**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antitubercular properties of indolcarboxamide compounds, a promising class of molecules in the fight against *Mycobacterium tuberculosis* (Mtb). This document outlines their mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical pathways and workflows to support ongoing research and development efforts.

Core Concepts: Targeting the Mycobacterial Cell Wall

Indolcarboxamide compounds have emerged as potent antitubercular agents, demonstrating significant activity against both drug-sensitive and multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb.^{[1][2]} Their primary mechanism of action involves the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial transporter of trehalose monomycolate (TMM).^{[3][4][5]} TMM is an essential precursor for the biosynthesis of mycolic acids, which are fundamental components of the unique and protective mycobacterial cell wall.^{[3][4][5]} By disrupting TMM transport, indolcarboxamides effectively halt cell wall construction, leading to bacterial death.^[6] This novel mechanism of action makes them attractive candidates for new therapeutic regimens against tuberculosis.^[6]

Quantitative Data Summary

The following tables summarize the in vitro activity and safety profiles of key indolcarboxamide lead compounds, **NITD-304** and **NITD-349**, as well as other notable analogs.

Table 1: In Vitro Antitubercular Activity of Indolcarboxamide Analogs

Compound	Mtb H37Rv MIC (µM)	Mtb Clinical Isolates MIC (µM)	Reference
NITD-304	0.08	≤ 0.08 (DS and DR)	[7]
NITD-349	0.08	≤ 0.08 (DS and DR)	[7]
Analog 26	0.012	-	[1]
Analog 12	Low nanomolar range	Active against XDR strains	[2]
Analog 13	Low nanomolar range	-	[2]
Analog 14	Low nanomolar range	-	[2]

MIC: Minimum Inhibitory Concentration; DS: Drug-Sensitive; DR: Drug- Resistant; XDR: Extensively Drug-Resistant

Table 2: In Vitro Safety and Pharmacokinetic Profile of Lead Indolcarboxamides

Compound	Cytotoxicity (Vero cells, IC50 in µM)	hERG Inhibition	CYP450 Inhibition	Microsomal Stability	Reference
NITD-304	>50	No significant inhibition	No significant inhibition	Favorable	[3][4]
NITD-349	>50	No significant inhibition	No significant inhibition	Favorable	[3][4]
Analog 26	SI ≥ 16000	-	-	Superior ADMET properties	[1]

IC50: Half-maximal inhibitory concentration; hERG: human Ether-à-go-go-Related Gene;

CYP450: Cytochrome P450; SI: Selectivity Index; ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)

This protocol outlines the determination of the MIC of indolcarboxamide compounds against *M. tuberculosis* H37Rv.

Materials:

- Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.
- *M. tuberculosis* H37Rv culture in logarithmic growth phase.
- Indolcarboxamide compounds dissolved in dimethyl sulfoxide (DMSO).
- 96-well microtiter plates.
- Alamar Blue reagent.
- 10% Tween 80 solution.

Procedure:

- Prepare serial two-fold dilutions of the indolcarboxamide compounds in 7H9 broth in a 96-well plate. The final volume in each well should be 100 μ L. Include a drug-free control well.

- Adjust the turbidity of the *M. tuberculosis* H37Rv culture to a McFarland standard of 1.0, then dilute to achieve a final inoculum of approximately 5×10^5 CFU/mL.
- Add 100 μ L of the bacterial inoculum to each well.
- Seal the plates and incubate at 37°C for 5-7 days.
- After incubation, add 20 μ L of Alamar Blue reagent and 12.5 μ L of 10% Tween 80 to each well.
- Re-incubate the plates at 37°C for 24 hours.
- Observe the color change. A blue color indicates no bacterial growth, while a pink color signifies growth.
- The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.^[8]

Protocol 2: Bactericidal Activity Assessment using Kill Kinetics Assay

This protocol determines the bactericidal activity of indolcarboxamide compounds over time.

Materials:

- Log-phase culture of *M. tuberculosis* H37Rv.
- 7H9 broth supplemented as described above.
- Indolcarboxamide compounds at various concentrations (e.g., 1x, 5x, 10x MIC).
- Sterile phosphate-buffered saline (PBS) with 0.05% Tween 80.
- Middlebrook 7H11 agar plates.

Procedure:

- Inoculate flasks containing 7H9 broth with *M. tuberculosis* H37Rv to a starting density of approximately 1×10^6 CFU/mL.
- Add the indolcarboxamide compounds at the desired concentrations to the respective flasks. Include a drug-free control.
- Incubate the flasks at 37°C with shaking.
- At specified time points (e.g., 0, 2, 4, 7, and 14 days), withdraw aliquots from each flask.
- Prepare serial ten-fold dilutions of the aliquots in PBS with Tween 80.
- Plate 100 µL of each dilution onto 7H11 agar plates.
- Incubate the plates at 37°C for 3-4 weeks.
- Count the number of colony-forming units (CFUs) on each plate to determine the viable bacterial count at each time point.
- Plot the \log_{10} CFU/mL against time to generate the kill curve. A bactericidal agent is typically defined as one that causes a ≥ 3 - \log_{10} reduction in CFU/mL.

Protocol 3: Intracellular Activity in a Macrophage Infection Model

This protocol assesses the activity of indolcarboxamide compounds against intracellular *M. tuberculosis* within macrophages.

Materials:

- THP-1 human monocytic cell line or primary murine bone marrow-derived macrophages (BMDMs).^[7]
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
- Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.
- *M. tuberculosis* H37Rv.

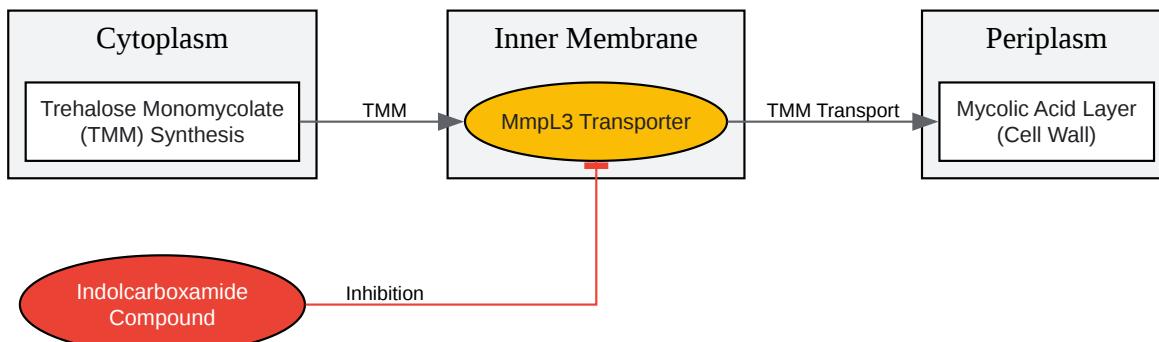
- Indolcarboxamide compounds.
- Sterile water for cell lysis.
- 7H11 agar plates.

Procedure:

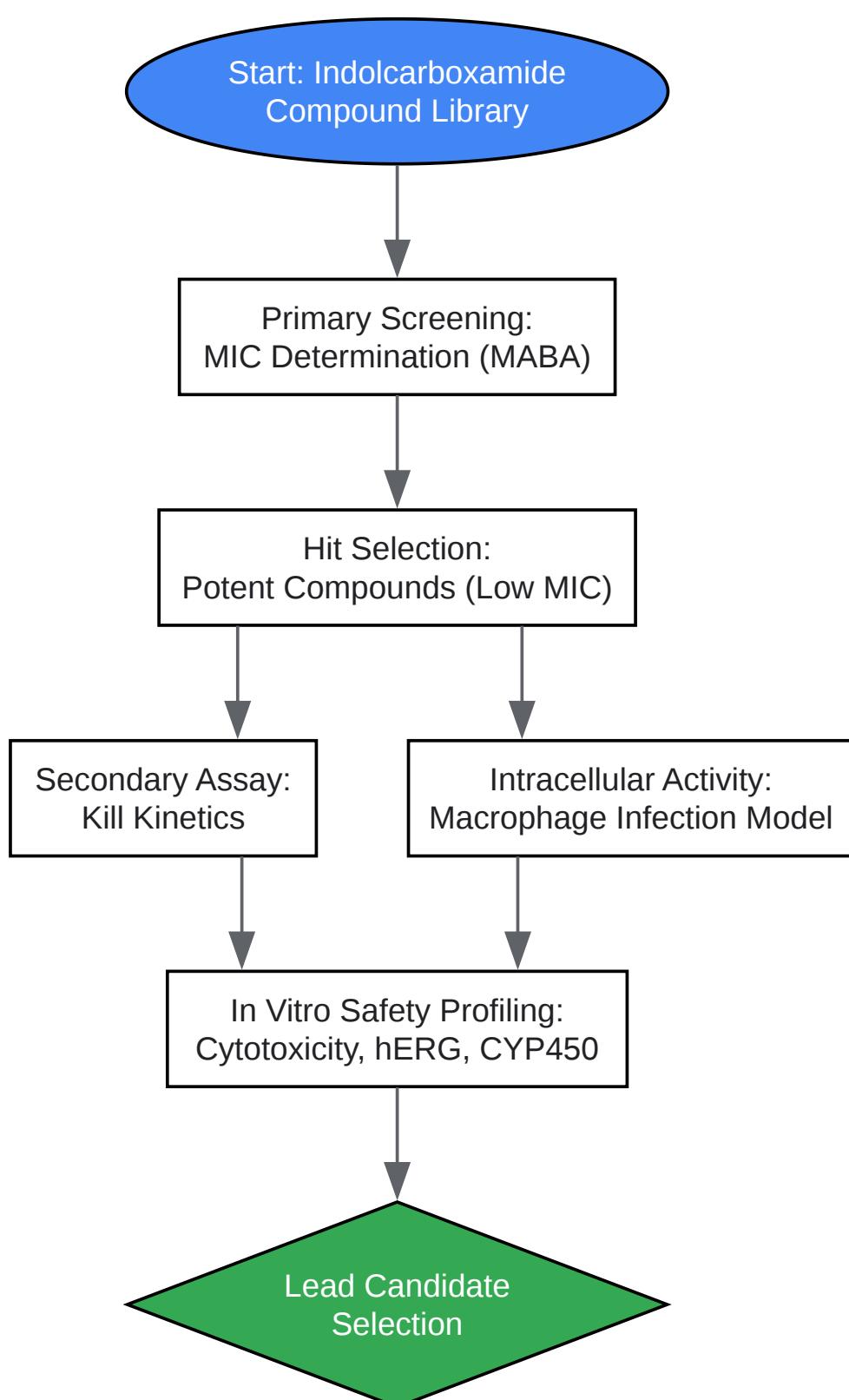
- Seed THP-1 cells in a 24-well plate and differentiate into macrophages by treating with PMA for 48 hours. For BMDMs, culture as per standard protocols.
- Infect the macrophages with *M. tuberculosis* H37Rv at a multiplicity of infection (MOI) of 1:1 for 4 hours.
- Wash the cells with fresh medium to remove extracellular bacteria.
- Add fresh medium containing serial dilutions of the indolcarboxamide compounds to the infected cells. Include a drug-free control.
- Incubate the plates at 37°C in a 5% CO₂ atmosphere.
- At desired time points (e.g., 2, 4, and 7 days), lyse the macrophages with sterile water.
- Prepare serial dilutions of the cell lysates and plate on 7H11 agar to enumerate intracellular CFUs.
- Calculate the reduction in intracellular bacterial growth in treated wells compared to the untreated control.

Visualizations

The following diagrams illustrate the mechanism of action of indolcarboxamide compounds and a typical experimental workflow.

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Caption: Mechanism of MmpL3 inhibition by indolcarboxamide compounds.



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Caption: High-level workflow for antitubercular drug discovery.

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